Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

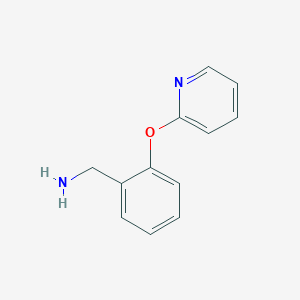

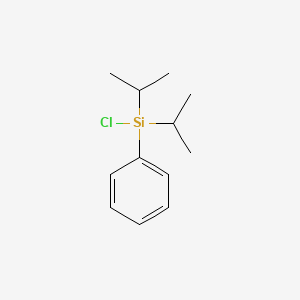

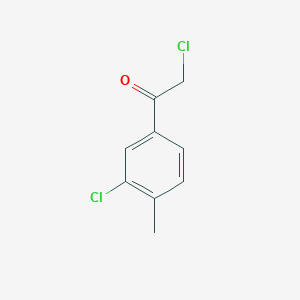

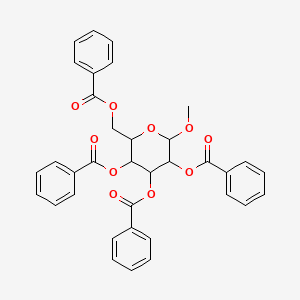

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside is a chemical compound with the empirical formula C34H36O6 and a molecular weight of 540.65 g/mol . It belongs to the class of tetra-O-benzoylhexopyranosides , which are derivatives of hexopyranose sugars.

Molecular Structure Analysis

The molecular structure of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside consists of a hexopyranose ring with four benzoyl groups attached to the hydroxyl positions at positions 2, 3, 4, and 6. The benzoyl groups confer rigidity and protect the hydroxyl moieties from further reactions. The compound’s aromatic character arises from the benzene rings in the benzoyl groups .

Scientific Research Applications

Catalytic Synthesis Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside is utilized in the synthesis of various derivatives, particularly in catalytic processes. For instance, Tetra-methyl ammonium hydroxide serves as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives, highlighting the compound's role in facilitating chemical reactions under mild conditions (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Synthesis of Derivatives for Antibiotic Development The compound is integral in the development of antibiotics. For example, it is used in the synthesis of d-forosamine, a component of certain antibiotics, demonstrating its importance in pharmaceutical research (Baer & Hanna, 1981).

Role in Producing Fluorinated Derivatives The synthesis of fluorinated derivatives, such as the 4-Deoxy-2-Deutero-4-Fluoro Analog of a galactopyranoside, involves the use of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside. This demonstrates its role in creating structurally complex and functionally significant molecules (Daves, Kováč, & Glaudemans, 1990).

Enzyme-Catalyzed Regioselective Hydrolysis The compound is a subject of enzymatic studies, like those involving Candida rugosa lipase, which catalyzes the hydrolysis of methyl O-benzoyl-pyranosides in a regiospecific manner. Such studies reveal the compound's interactions with biological catalysts (Esmurziev, Sundby, & Hoff, 2009).

Crystal Structure Analysis Research into the crystal structures of related compounds, like N- (2,3,4,6-Tetra-O-acetyl-β-D-glycosyl)-thiocarbamic benzoyl hydrazine, provides insights into the molecular behavior and interactions of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside in different environments (Zhang, Lin, Jian, & Jiao, 2010).

Development of Non-Reducing Disaccharides In the field of carbohydrate chemistry, the compound plays a role in the development of non-reducing disaccharides as trehalose mimics, signifying its importance in creating complex sugar structures (Yamanoi, Inoue, Matsuda, Katsuraya, & Hamasaki, 2006).

Antioxidant Activity Studies Studies of selected 4-methylcoumarins synthesized from derivatives of the compound indicate potential antioxidant activities, suggesting its utility in exploring new therapeutic compounds (Ćavar, Kovač, & Maksimović, 2009).

properties

IUPAC Name |

(3,4,5-tribenzoyloxy-6-methoxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O10/c1-40-35-30(45-34(39)26-20-12-5-13-21-26)29(44-33(38)25-18-10-4-11-19-25)28(43-32(37)24-16-8-3-9-17-24)27(42-35)22-41-31(36)23-14-6-2-7-15-23/h2-21,27-30,35H,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFLTUBNBXWBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286929 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside | |

CAS RN |

6605-40-9 |

Source

|

| Record name | NSC48286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)